molecular formula C14H22BrN3O2 B1667899 ブロモプリド CAS No. 4093-35-0

ブロモプリド

カタログ番号: B1667899
CAS番号: 4093-35-0
分子量: 344.25 g/mol
InChIキー: GIYAQDDTCWHPPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ブロモプリドは、メトクロプラミドと密接に関連する置換ベンズアミドです。それはプロキネティック特性を有するドーパミン拮抗剤であり、制吐剤として広く使用されています。 ブロモプリドは米国または英国では入手できませんが、ブラジルなどの国ではさまざまな商品名で販売されています .

科学的研究の応用

Bromopride has several scientific research applications:

作用機序

ブロモプリドは、主に中枢神経系と胃腸管のドーパミン2受容体を遮断することによって作用します。この遮断は、胃腸の運動性を高め、悪心や嘔吐を軽減します。 分子標的はドーパミン受容体であり、関与する経路は胃腸系における神経伝達物質活性の調節に関連しています .

Safety and Hazards

Bromopride may cause harm if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

準備方法

ブロモプリドは、一連の化学反応によって合成することができます。合成経路は通常、前駆体化合物の臭素化、それに続くアミノ化、およびジエチルアミノエチル基を導入する後続の反応を含みます。 ブロモプリドの工業生産は、しばしば製剤の側面とプロセスパラメータを最適化することにより、再現性と薬理学的特性の制御を保証します .

化学反応の分析

ブロモプリドは、次を含むさまざまな化学反応を起こします。

    酸化: ブロモプリドは特定の条件下で酸化され、さまざまな酸化生成物が生成されます。

    還元: 還元反応は、分子中の臭素原子または他の官能基を変える可能性があります。

    置換: ブロモプリドは、特に臭素原子を含む置換反応を起こす可能性があり、適切な条件下で他の置換基で置換される可能性があります。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究の用途

ブロモプリドには、いくつかの科学研究の用途があります。

類似化合物との比較

ブロモプリドは、別の置換ベンズアミドであるメトクロプラミドと密接に関連しています。2つの化合物の主な違いは、ブロモプリドに臭素原子が存在することですが、メトクロプラミドは塩素置換基を持っています。 この置換基の違いは、薬理学的特性と有効性に変化をもたらす可能性があります .

類似の化合物には以下が含まれます。

ブロモプリドの独自性は、その特定の臭素置換にあり、ドーパミン受容体との相互作用とその全体的な薬物動態プロファイルを影響を与える可能性があります。

特性

IUPAC Name

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYAQDDTCWHPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4093-36-1 (di-hydrochloride)
Record name Bromopride [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045383
Record name Bromopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4093-35-0
Record name Bromopride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4093-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromopride [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromopride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bromopride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromopride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75473V2YZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

134-135
Record name Bromopride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromopride
Reactant of Route 2
Reactant of Route 2
Bromopride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bromopride
Reactant of Route 4
Reactant of Route 4
Bromopride
Reactant of Route 5
Bromopride
Reactant of Route 6
Reactant of Route 6
Bromopride
Customer
Q & A

Q1: What is the primary mechanism of action of Bromopride?

A1: Bromopride is a substituted benzamide that acts as a dopamine D2 receptor antagonist. [] It primarily exerts its effects by blocking these receptors in both the central and enteric nervous systems. []

Q2: What are the downstream effects of Bromopride's interaction with dopamine D2 receptors?

A2: By antagonizing dopamine D2 receptors, Bromopride exhibits prokinetic effects, stimulating gastrointestinal motility. This action is primarily mediated through the blockade of inhibitory D2 receptors in the enteric nervous system. []

Q3: Does Bromopride affect acetylcholine or serotonin receptors?

A3: While Bromopride primarily targets dopamine D2 receptors, studies suggest potential interactions with other neurotransmitter systems. Research indicates that Bromopride may potentiate acetylcholine responses in the guinea pig ileum at lower concentrations. [] Additionally, it has been observed to inhibit serotonin (5-HT) responses at certain concentrations, while some related benzamides like tiapride, sulpiride, and sultopride may potentiate them. []

Q4: What is the molecular formula and weight of Bromopride?

A4: Bromopride has the molecular formula C14H22BrN3O2 and a molecular weight of 344.27 g/mol. []

Q5: Is there any available spectroscopic data for Bromopride?

A5: While the provided abstracts don't delve into detailed spectroscopic analyses, a study focusing on a flow injection spectrophotometric method for Bromopride determination highlights its maximum absorbance (λmax) at 565 nm after reacting with p-dimethylaminocinnamaldehyde in acidic conditions. []

Q6: Has the compatibility of Bromopride with different pharmaceutical excipients been investigated?

A6: Yes, research focusing on the development of extended-release tablets of Bromopride explored various excipient combinations to achieve desired sustained-release characteristics. [] This suggests the importance of excipient compatibility in formulating stable and effective Bromopride dosage forms.

Q7: Are there studies exploring Bromopride's stability in orodispersible film formulations?

A7: Yes, a study investigated the compatibility and disintegration times of compounded orodispersible films using a novel vehicle, OrPhyllo™, with various active pharmaceutical ingredients, including Bromopride. [] The results indicated a beyond-use date of at least 150 days for Bromopride in this specific formulation when stored at room temperature. []

Q8: What is the bioavailability of Bromopride?

A8: Research suggests that the bioavailability of Bromopride is approximately 70%, increasing to about 90% after multiple administrations. [] Interestingly, no significant difference in bioavailability was observed between various formulations, including injections, suppositories, drops, and capsules. []

Q9: How is Bromopride metabolized?

A9: Bromopride is primarily metabolized in the liver. [] Studies utilizing hepatocytes from different species, including mice, rats, rabbits, dogs, monkeys, and humans, revealed a complex metabolic profile. [] In total, twenty metabolites were identified, with monkeys displaying the highest metabolic similarity to humans. []

Q10: Are there any known human-specific metabolites of Bromopride?

A10: Yes, one notable finding from the hepatocyte study was the identification of M14, an N-sulfate metabolite, as a human-specific metabolite of Bromopride. [] This highlights the importance of considering species-specific metabolic pathways in drug development.

Q11: What is the primary route of Bromopride elimination?

A11: Bromopride and its metabolites are primarily excreted in urine. [] Studies in dogs indicated that elimination mainly occurs within the first 8 hours after oral administration. []

Q12: Does Bromopride cross the blood-brain barrier?

A12: Unlike another dopamine D2 antagonist, domperidone, Bromopride can cross the blood-brain barrier. [] This characteristic contributes to its potential for both central and peripheral effects, including both therapeutic benefits and adverse reactions. []

Q13: Has Bromopride demonstrated efficacy in managing gastrointestinal disorders in clinical settings?

A13: Yes, multiple clinical studies have investigated the therapeutic potential of Bromopride in various gastrointestinal conditions. One study involving 4182 patients treated with Bromopride for different gastrointestinal disorders reported positive results in a significant portion of the participants, with improvements observed in symptoms such as nausea, vomiting, and pain. []

Q14: Are there any animal models used to study the effects of Bromopride?

A14: Yes, various animal models have been employed to investigate the effects of Bromopride. For instance, studies utilizing rat models examined its impact on the healing of left colonic anastomoses, both with and without induced abdominal sepsis. [, ] Additionally, researchers have utilized rat models to explore the effects of Bromopride on gastric emptying and lower esophageal sphincter pressure in the context of duodenal ulcer surgery. []

Q15: What do preclinical studies suggest about the potential neuroleptic effects of Bromopride?

A15: Research in rats suggests that Bromopride might exhibit neuroleptic effects. For example, acute administration of Bromopride was shown to decrease locomotor activity and impair both active and inhibitory conditioned avoidance responses in rats. [, ]

Q16: What are the potential adverse effects associated with Bromopride?

A16: While Bromopride is generally considered safe and well-tolerated, some adverse effects have been reported. One study reported tiredness as the most common side effect, occurring in 3.7% of the patients treated with Bromopride. [] Due to its ability to cross the blood-brain barrier, Bromopride can potentially induce extrapyramidal symptoms, although the incidence is generally lower compared to other dopamine D2 antagonists with higher affinity for receptors in the nigrostriatal pathway. []

Q17: Does long-term Bromopride treatment lead to any morphological changes?

A17: Research in rat models suggests that prolonged Bromopride treatment might induce morphological changes, particularly in female rats. Observations included the development of large corpus luteum, uterus in a secretory stage, and hypertrophied mammary glands. [, ] These findings highlight the potential long-term hormonal effects of Bromopride.

Q18: What analytical methods are commonly employed for Bromopride quantification?

A18: Various analytical techniques have been developed and validated for quantifying Bromopride in different matrices. These include:

  • High-performance liquid chromatography (HPLC): Often coupled with UV detection, HPLC offers a versatile approach for separating and quantifying Bromopride in pharmaceutical formulations and biological samples. [, , ]
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method enables accurate quantification of Bromopride in complex matrices like human plasma. []
  • UV spectrophotometry: This technique, often employed in conjunction with flow injection analysis, provides a simple and rapid method for determining Bromopride concentrations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。